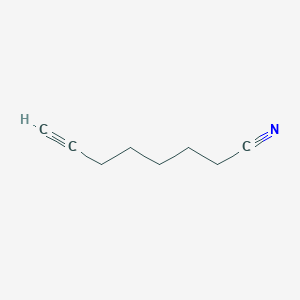

7-Cyano-1-heptyne

説明

特性

分子式 |

C8H11N |

|---|---|

分子量 |

121.18 g/mol |

IUPAC名 |

oct-7-ynenitrile |

InChI |

InChI=1S/C8H11N/c1-2-3-4-5-6-7-8-9/h1H,3-7H2 |

InChIキー |

WFINKGLMXRXYOY-UHFFFAOYSA-N |

正規SMILES |

C#CCCCCCC#N |

製品の起源 |

United States |

類似化合物との比較

Structural and Physical Properties

The table below compares key properties of 7-Cyano-1-heptyne with structurally related alkynes, including 1-heptyne (parent compound), 5-Cyano-1-pentyne (shorter-chain analog), and 7-Iodo-1-heptyne (halogen-substituted derivative).

Key Observations:

- Chain Length and Substituent Effects: 1-Heptyne (C₇H₁₂) lacks functional groups, resulting in lower density (0.733 g/cm³) and boiling point (99–100°C) compared to substituted analogs . 5-Cyano-1-pentyne (C₅H₅N) exhibits a higher density (1.240 g/cm³) and melting point (106–108°C) due to the polar cyano group, which enhances intermolecular forces . 7-Iodo-1-heptyne’s reported molecular weight (115.24 g/mol) is inconsistent with its formula, likely reflecting a data entry error .

- The iodo group in 7-Iodo-1-heptyne may facilitate nucleophilic substitution reactions, whereas the cyano group could enable nitrile-specific transformations (e.g., hydrolysis to carboxylic acids) .

準備方法

Dehydrohalogenation to Form the Alkyne Moiety

Treatment of 1,7-dibromoheptane with potassium hydroxide (KOH) in ethanol induces β-elimination at one terminus, yielding 1-bromo-1-heptene as an intermediate. Subsequent exposure to sodium amide (NaNH₂) in liquid ammonia further eliminates HBr, generating 1-heptyne . This step mirrors the base-promoted heterocyclization observed in azabicycloheptane syntheses, where sodium hydride (NaH) in dimethylformamide (DMF) facilitates intramolecular cyclization via bromide elimination.

Cyanide Substitution at the Terminal Position

The remaining bromide at the seventh carbon undergoes nucleophilic displacement with sodium cyanide (NaCN) in DMF at 80°C, producing 7-cyano-1-heptyne . This method parallels the substitution reactions employed in pyrazolo[1,5-a]pyrimidine syntheses, where chloro groups are replaced by cyanide ions under palladium catalysis. Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 65–70 |

| Temperature | 80°C | — |

| Reaction Time | 12 h | — |

| Cyanide Source | NaCN | — |

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated couplings, widely utilized in cyanated heterocycle syntheses, offer a modular route to this compound. A Sonogashira coupling between 6-cyanohexyl iodide and trimethylsilylacetylene (TMSA) , followed by desilylation, exemplifies this approach.

Synthesis of 6-Cyanohexyl Iodide

Hexane-1,6-diol is sequentially protected as a tosylate at one terminus and converted to the iodide via Finkelstein reaction (NaI in acetone). The free hydroxyl group is then oxidized to a nitrile using a cyanide source (e.g., KCN/CuCN).

Sonogashira Coupling and Desilylation

Reaction of 6-cyanohexyl iodide with TMSA under Pd(PPh₃)₂Cl₂/CuI catalysis in triethylamine affords 7-cyano-1-trimethylsilyl-1-heptyne . Subsequent desilylation with tetrabutylammonium fluoride (TBAF) yields the target compound.

| Catalyst System | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | Triphenylphosphine | Et₃N | 55–60 |

Radical-Mediated Cyanation of Terminal Alkynes

Inspired by extraterrestrial cyanopolyyne formation, radical pathways provide an unconventional yet feasible method. Photochemical irradiation of 1-heptyne in the presence of cyanogen bromide (BrCN) and a radical initiator (AIBN) generates This compound via hydrogen abstraction and radical recombination.

Mechanistic Insights

-

Initiation : AIBN decomposes to generate cyanopropyl radicals.

-

Propagation : Abstraction of a hydrogen atom from 1-heptyne forms a propargyl radical.

-

Termination : Radical coupling with BrCN introduces the nitrile group.

This method, while innovative, suffers from low regioselectivity (<30% yield), necessitating further optimization.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Dihalide Substitution | High scalability | Multi-step purification | 65–70 |

| Sonogashira Coupling | Modularity | Requires TMSA protection | 55–60 |

| Radical Cyanation | Single-step process | Low regioselectivity | <30 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Cyano-1-heptyne, and how do their yields and conditions compare?

- Methodological Answer : Common methods include alkyne functionalization via Sonogashira coupling or nucleophilic substitution on pre-functionalized heptyne derivatives. For example, substituting a halogen atom at the terminal position with a cyano group using copper cyanide under controlled conditions (e.g., 80°C, DMF solvent) can achieve moderate yields (~60–70%) . Comparative analysis of reaction parameters (catalyst loading, solvent polarity, temperature) is critical for optimizing efficiency.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- ¹H NMR : Terminal alkyne proton appears as a singlet near δ 1.8–2.1 ppm.

- ¹³C NMR : The cyano carbon resonates at ~δ 115–120 ppm, while the alkyne carbons appear at δ 70–85 ppm.

- Infrared (IR) spectroscopy confirms the C≡N stretch at ~2200–2250 cm⁻¹. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₈H₁₁N) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a precursor for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and cross-coupling reactions to build complex molecules. Its terminal alkyne and cyano groups enable dual reactivity, facilitating the synthesis of pharmacophores or polymers. Experimental protocols often involve protecting-group strategies to isolate specific reaction pathways .

Advanced Research Questions

Q. How does the electronic nature of the cyano group influence the reactivity of this compound in catalytic transformations?

- Methodological Answer : The electron-withdrawing cyano group polarizes the alkyne, enhancing its electrophilicity in metal-catalyzed reactions. Density Functional Theory (DFT) studies can model charge distribution to predict regioselectivity in cross-coupling reactions. For instance, palladium-catalyzed couplings may favor β-addition due to electron-deficient triple bonds, validated by kinetic isotope effect (KIE) experiments .

Q. What strategies resolve contradictions in spectroscopic data during the characterization of this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. Researchers should:

- Compare experimental data with computational predictions (e.g., Gaussian software for NMR shifts).

- Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous signals.

- Cross-validate purity via HPLC or elemental analysis .

Q. How can computational chemistry optimize the synthesis of this compound for scalable production?

- Methodological Answer : Molecular dynamics simulations and transition-state modeling (e.g., using Gaussian or ORCA) can identify energy barriers in key reaction steps. For example, simulating the activation energy for cyano-group introduction under varying temperatures helps refine experimental protocols. Pairing computational insights with Design of Experiments (DoE) minimizes trial runs .

Q. What in-vitro assays are suitable for studying the biological interactions of this compound?

- Methodological Answer : Cyano-alkynes are tested for enzyme inhibition (e.g., cytochrome P450 isoforms) via fluorescence-based assays. Dose-response curves (IC₅₀ values) and molecular docking (AutoDock Vina) assess binding affinities. Metabolic stability studies in liver microsomes (human/rat) evaluate pharmacokinetic properties, with LC-MS quantification .

Guidelines for Experimental Reproducibility

- Data Documentation : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to report reaction conditions, spectral parameters, and statistical analyses. Use SI units and deposit raw data in repositories like Zenodo .

- Ethical Compliance : Declare ethical approvals for biological studies, including cell line authentication and animal welfare protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。